molecular formula C19H15N3O3S B2362638 8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 326913-60-4

8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

Cat. No. B2362638
CAS RN: 326913-60-4
M. Wt: 365.41
InChI Key: BAVOTNNFJSIWAG-UHFFFAOYSA-N
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Description

8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one, also known as MATC, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. MATC belongs to the class of chromen-2-ones, which are known to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Bio-Evaluation

Novel derivatives of 8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one have been synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. These derivatives were created through a solvent-free reaction and characterized by 1H-NMR, FT-IR, and Mass spectral/LCMS analysis, indicating their potential in antimicrobial and antimalarial applications (Shah et al., 2016).

Anticancer and Antimicrobial Activities

Further research into chromen-2-one derivatives, including the synthesis of novel isoxazoline chromene derivatives, has shown promise in antibacterial and anticoagulant activities. These studies suggest the compound's versatility and its derivatives in developing potential anticancer and antimicrobial agents, highlighting their importance in medicinal chemistry research (Zghab et al., 2017).

Computational and Spectroscopic Studies

Computational and spectroscopic studies of biologically active coumarin-based fluorophores, including derivatives similar to 8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one, have been conducted. These studies involve density functional theory (DFT) calculations and solvatochromic measurements, providing insights into the chemical activity and interaction potentials of these molecules, relevant for molecular interactions and fluorescence applications (Chandrasekhar et al., 2020).

Antifungal Activities

The antifungal activities of newly synthesized coumarins, including derivatives of 8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one, have been evaluated, demonstrating significant activities against selected fungi types. This research underlines the potential of these compounds in developing new antifungal agents, further emphasizing their scientific research applications in addressing fungal infections (Al-Amiery et al., 2012).

properties

IUPAC Name

8-methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-6-8-13(9-7-11)20-19-22-21-17(26-19)14-10-12-4-3-5-15(24-2)16(12)25-18(14)23/h3-10H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVOTNNFJSIWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

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